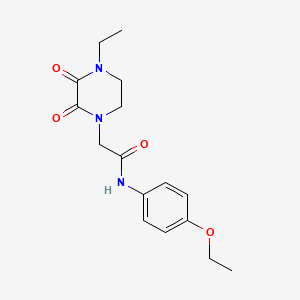

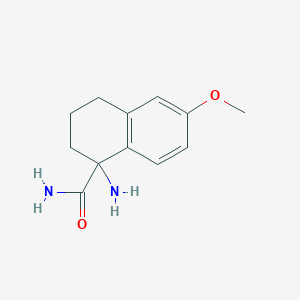

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antioomycete Activity

This compound has shown promising results in the management of plant diseases. Derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold, which is part of this compound’s structure, have been synthesized and tested for their antioomycete activity against Pythium recalcitrans . These derivatives have demonstrated superior activity compared to traditional antifungal agents, making them valuable for agricultural applications, particularly in protecting crops from oomycete pathogens.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroquinolin-2-one exhibit antimicrobial properties . This compound, with its related structure, could potentially be developed into new antimicrobial agents that can be used to combat a range of bacterial strains, contributing to the field of infectious disease control.

Cytotoxicity Against Cancer Cell Lines

Compounds with a 3,4-dihydroquinolin-2-one base have been isolated from natural sources and tested for their cytotoxic effects against various cancer cell lines . The compound could be explored for its potential anticancer properties, offering a new avenue for cancer treatment research.

Pharmacological Activities of Indole Derivatives

The compound’s structure is reminiscent of indole derivatives, which are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This suggests that the compound could be investigated for similar pharmacological applications, expanding its utility in medicinal chemistry.

Therapeutic Potential of Imidazole Derivatives

Imidazole derivatives, which share structural similarities with this compound, have a wide range of therapeutic applications, such as antibacterial, antitumor, and antidiabetic activities . This compound could be studied for related therapeutic uses, potentially leading to the development of new drugs.

Enhancement of Anti-Stress Responses

The compound has potential applications in enhancing the body’s anti-stress responses, particularly in relation to oxidative stress and nutritional imbalances . This could have implications for improving animal health and welfare in veterinary sciences.

Impurity Studies in Drug Development

Derivatives of tetrahydroquinolin, which are structurally related to this compound, have been identified as impurities in drug development processes . Studying this compound could provide insights into the optimization of pharmaceutical manufacturing and quality control.

Bioactive Scaffold Exploration

The compound’s scaffold is part of ongoing research to discover bioactive molecules for disease management . Its structure could serve as a basis for the synthesis of new derivatives with enhanced biological activities, contributing to the discovery of novel therapeutic agents.

Mécanisme D'action

Target of Action

It is known that 3,4-dihydroquinoline derivatives have been associated with sigma-1 receptor (σ1r) antagonist activity . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in various cellular processes and has been implicated in several diseases, including cancer and neurodegenerative disorders .

Mode of Action

3,4-dihydroquinoline derivatives have been found to inhibit p38 map kinase, causing cytotoxic activities . MAP kinases are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines, and regulate cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. Inhibition of p38 MAP kinase can impact the MAPK signaling pathway, which plays a key role in cellular responses to various stimuli . This can lead to changes in gene expression, cell differentiation, and apoptosis, among other effects .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, 3,4-dihydroquinoline derivatives have been associated with cytotoxic activities, potentially through their inhibition of p38 MAP kinase . This could result in changes in cell proliferation and survival, among other effects .

Propriétés

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c26-19(25-12-6-10-15-7-4-5-11-17(15)25)14-29-21-24-23-18(28-21)13-22-20(27)16-8-2-1-3-9-16/h1-5,7-9,11H,6,10,12-14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDNVJNZXGTVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)

![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)

![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)

![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)

![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)